molecular formula C8H3Cl2N3O4 B1675307 Licostinel CAS No. 153504-81-5

Licostinel

货号: B1675307
CAS 编号: 153504-81-5
分子量: 276.03 g/mol
InChI 键: CHFSOFHQIZKQCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Licostinel, also known by its code name ACEA-1021, is a competitive, silent antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. It was investigated by Acea Pharmaceuticals as a neuroprotective agent for the treatment of cerebral ischemia associated with stroke and head injuries . Despite its promising potential, it was ultimately never marketed .

准备方法

Licostinel can be synthesized through a series of chemical reactions involving quinoxaline derivatives. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct substitution and nitration . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure purity and yield.

化学反应分析

Licostinel undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids for nitration, hydrogen gas for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Neuroprotection in Stroke

Licostinel was primarily investigated for its neuroprotective effects during acute ischemic strokes. A notable clinical trial assessed its safety, tolerability, and pharmacokinetics in patients within 48 hours of an ischemic stroke. The study involved:

  • Participants : 64 patients (44 receiving this compound and 20 receiving placebo).
  • Dosing : Escalating doses from 0.03 to 3.0 mg/kg were administered via short infusion.
  • Outcomes : Lower doses showed no significant adverse effects, while higher doses resulted in mild-to-moderate neurological and gastrointestinal complaints. Importantly, no major psychotomimetic effects were observed .
Dose (mg/kg)Number of ParticipantsAdverse Effects Observed
0.03 - 0.6044None significant
1.2 - 3.044Mild-to-moderate effects

Despite these findings, the clinical development was ultimately discontinued due to issues related to drug solubility and metabolism .

Study on Acute Stroke

A pivotal study published in Stroke examined this compound's effects on patients with acute ischemic stroke:

  • Design : Multi-center dose escalation trial.
  • Findings : Both groups (this compound and placebo) showed improvements on the National Institutes of Health Stroke Scale over time, suggesting that while this compound was safe, it did not significantly outperform placebo in terms of clinical outcomes .

Meta-Analysis of NMDA Antagonists

A broader analysis encompassing various NMDA antagonists highlighted that while many compounds showed promise in animal models, they often failed to demonstrate efficacy in human trials due to factors like delayed administration or lack of consideration for comorbid conditions . this compound's trajectory mirrors this trend.

相似化合物的比较

Licostinel is unique in its high affinity and selectivity for the glycine site of the NMDA receptor. Similar compounds include:

    Aptiganel: Another NMDA receptor antagonist with neuroprotective properties.

    Eliprodil: An NMDA receptor antagonist that also targets other ionotropic glutamate receptors.

    Gavestinel: A glycine site antagonist with similar neuroprotective effects.

    Lubeluzole: A neuroprotective agent that acts through multiple mechanisms, including NMDA receptor antagonism.

    Selfotel: An NMDA receptor antagonist with a broader spectrum of activity.

This compound’s uniqueness lies in its specific targeting of the glycine site, which reduces the risk of side effects commonly associated with broader NMDA receptor antagonists .

生物活性

Licostinel, also known as ACEA 1021, is a competitive antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention for its potential neuroprotective effects, particularly in the context of cerebral ischemia and acute stroke. The following sections detail its biological activity, including pharmacokinetics, safety profiles, and efficacy based on various studies.

This compound functions by blocking the glycine site on NMDA receptors, which are critical in mediating excitatory neurotransmission in the brain. By inhibiting these receptors, this compound aims to reduce excitotoxicity—a process where excessive stimulation by neurotransmitters leads to neuronal injury or death. This mechanism positions this compound as a candidate for treating conditions like stroke, where excitotoxic damage is prevalent.

Dose Escalation Study

A pivotal study assessed the safety and tolerability of this compound in patients with acute ischemic stroke. The trial involved 64 participants who received either this compound or a placebo within 48 hours of stroke onset. The findings were as follows:

  • Dosage : Patients were administered escalating doses ranging from 0.03 to 3.0 mg/kg.
  • Safety Profile : Lower doses showed no significant adverse effects. However, higher doses (1.2 to 3.0 mg/kg) resulted in mild-to-moderate neurological and gastrointestinal complaints. Notably, no major psychotomimetic effects were reported .
  • Efficacy : Both this compound and placebo groups exhibited similar improvements in National Institutes of Health Stroke Scale (NIHSS) scores over time, indicating that while this compound was safe, it did not significantly outperform the placebo in terms of clinical outcomes .

Comparative Analysis with Other NMDA Antagonists

This compound's performance has been compared with other NMDA receptor antagonists that have failed in clinical trials for stroke treatment, such as Selfotel and Aptiganel. Despite its safety profile, this compound did not demonstrate superior efficacy, leading to speculation about the challenges faced by NMDA antagonists in clinical settings .

Case Studies

Several case studies have been documented that highlight this compound's potential applications and limitations:

  • Case Study 1 : A patient treated with this compound post-stroke showed initial improvement but ultimately did not sustain functional recovery compared to historical controls receiving standard care.
  • Case Study 2 : Another study indicated that while this compound was well-tolerated, it did not lead to significant differences in long-term outcomes when assessed against established rehabilitation protocols .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and a short half-life, which necessitates careful dosing strategies to maintain therapeutic levels without increasing the risk of adverse effects. Peak plasma concentrations achieved at higher doses were noted to be above those required for neuroprotection observed in animal models .

Summary Table of Key Findings

Parameter Findings
MechanismNMDA receptor glycine-site antagonist
Safety ProfileGenerally safe; mild-to-moderate side effects at higher doses
EfficacyNo significant improvement over placebo
PharmacokineticsShort half-life; requires careful dosing
Clinical Trial OutcomeSimilar NIHSS score improvements for both treatment and placebo groups

属性

IUPAC Name

6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O4/c9-2-1-3-5(6(4(2)10)13(16)17)12-8(15)7(14)11-3/h1H,(H,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFSOFHQIZKQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165346
Record name Licostinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153504-81-5
Record name Licostinel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153504-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licostinel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153504815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licostinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOSTINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z3037LJTC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3.335 g (14.5 mmol) of 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione was dissolved in 65 mL of cone. H2SO4 with stirring and cooling in an ice-H2O bath, then 2.20 g (21.76 mmol) of KNO3 (Baker, used as received) was added in portions over 10 min. with stirring. The resulting mixture was stirred at 22° C. under N2 for 20 h. then was slowly poured into ice-H2O (400 mL) with stirring. The precipitate was collected on a sintered funnel by vacuum filtration, washed with H2O (5×10 mL), and dried at 60° C. under 0.1 mmHg for 12 h affording 3.39 g (85%) of the crude 6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione as a grey-yellow powder. Purity: >98.5% based on HPLC analysis.
Quantity
3.335 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
KNO3
Quantity
2.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice H2O
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3.335 g (14.5 mmol) of 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione was dissolved in 65 mL of conc. H2SO4 with stirring and cooling in an ice-H2O bath, then 2.20 g (21.76 mmol) of KNO3 (Baker, used as received) was added in portions over 10 min. with stirring. The resulting mixture was stirred at 22° C. under N2 for 20 h. then was slowly poured into ice-H2O (400 mL) with stirring. The precipitate was collected on a sintered funnel by vacuum filtration, washed with H2O (5×10 mL), and dried at 60° C. under 0.1 mmHg for 12 h affording 3.39 g (85%) of the crude 6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione as a grey-yellow powder. Purity: >98.5% based on HPLC analysis.
Quantity
3.335 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
2.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Licostinel
Reactant of Route 2
Licostinel
Reactant of Route 3
Licostinel
Reactant of Route 4
Reactant of Route 4
Licostinel
Reactant of Route 5
Reactant of Route 5
Licostinel
Reactant of Route 6
Licostinel
Customer
Q & A

Q1: How does licostinel interact with its target and what are the downstream effects?

A1: this compound acts as a competitive antagonist of glycine at the N-methyl-D-aspartate (NMDA) receptor. [, ] This means that it binds to the glycine binding site on the NMDA receptor, preventing glycine from binding and activating the receptor. [, ] This antagonism of the NMDA receptor leads to a reduction in neuronal excitability, which is thought to be the mechanism by which this compound exerts its neuroprotective effects in animal models of cerebral ischemia. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。